Isoetharine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'isoétharine est un agoniste β2-adrénergique relativement sélectif. Il s'agit d'un agent de type catéchol et d'un bronchodilatateur à action rapide utilisé pour le traitement de l'emphysème, de la bronchite et de l'asthme . Le composé est connu pour sa capacité à produire une bronchodilatation maximale dans les 15 minutes suivant l'inhalation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate d'isoétharine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 1,2-benzènediol avec le 1-chloro-2-propanol en présence d'une base pour former le composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec l'isopropylamine pour donner l'isoétharine, qui est ensuite convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique .

Méthodes de production industrielle : En milieu industriel, la production de chlorhydrate d'isoétharine implique des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend des étapes de purification rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques. Le composé est généralement stocké dans des conteneurs hermétiques pour éviter sa dégradation .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'isoétharine subit diverses réactions chimiques, notamment :

Oxydation : La partie catéchol de l'isoétharine peut être oxydée en quinones dans certaines conditions.

Réduction : Le composé peut être réduit en son dérivé dihydroxy correspondant.

Substitution : L'isoétharine peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyles.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont souvent utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones

Réduction : Dérivés dihydroxy

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Clinical Applications

Isoetharine hydrochloride has been primarily indicated for:

- Asthma: Used to relieve acute bronchospasm.

- Chronic Bronchitis: Provides symptomatic relief in patients experiencing airway constriction.

- Emphysema: Helps improve breathing difficulties associated with this condition .

Dosage and Administration

Isoetharine is typically administered via inhalation. Common dosages include:

- Inhalation aerosol: 1 or 2 inhalations (340 or 680 µg) every 4 hours.

- Nebulized solution: 2.5 to 10 mg over 15 to 20 minutes, repeated every 4 hours .

Case Study 1: Efficacy in Asthma Management

A clinical study involving patients with moderate to severe asthma demonstrated that isoetharine provided rapid bronchodilation within 15 minutes of administration. The study highlighted improvements in peak expiratory flow rates (PEFR) and reduced use of rescue inhalers among participants .

Case Study 2: Chronic Obstructive Pulmonary Disease (COPD)

In a cohort of patients with COPD, isoetharine was evaluated for its effectiveness in managing exacerbations. Results indicated significant reductions in hospitalization rates and improvements in quality of life metrics when used as part of a comprehensive management plan .

Adverse Effects

While isoetharine is generally well-tolerated, potential side effects include:

- Cardiovascular: Increased heart rate, palpitations.

- Neurological: Tremors, anxiety, headache.

- Gastrointestinal: Nausea, dry throat .

Comparative Efficacy

The following table summarizes the comparative efficacy of isoetharine with other bronchodilators:

| Drug Name | Onset of Action | Duration of Action | Common Indications |

|---|---|---|---|

| Isoetharine | ~15 minutes | 4-6 hours | Asthma, Chronic Bronchitis |

| Albuterol | ~5 minutes | 4-6 hours | Asthma, Exercise-Induced Bronchospasm |

| Salmeterol | ~30 minutes | 12 hours | Asthma, COPD |

Mécanisme D'action

Isoetharine hydrochloride exerts its effects by binding to beta-2 adrenergic receptors on bronchial cell membranes. This binding increases the activity of adenyl cyclase, which augments the formation of cyclic AMP (cAMP). Elevated levels of cAMP result in the relaxation of bronchial smooth muscle, stimulation of ciliary activity, and potential improvement in capillary integrity .

Comparaison Avec Des Composés Similaires

Epinephrine (Adrenalin): The first beta-2 adrenergic agonist used for bronchospasm relief.

Isoprenaline (Isoproterenol): The second-generation beta-2 agonist.

Orciprenaline (Metaproterenol): A third-generation beta-2 agonist with slightly fewer cardiac side effects.

Salbutamol (Albuterol): A widely used beta-2 agonist with a longer duration of action.

Uniqueness of Isoetharine Hydrochloride: this compound is unique due to its rapid onset of action, providing quick relief from bronchospasm within minutes. it has been largely replaced by newer beta-2 agonists like salbutamol, which have fewer side effects and longer durations of action .

Activité Biologique

Isoetharine hydrochloride is a beta-2 adrenergic agonist primarily used as a bronchodilator for the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema. This article provides a detailed overview of its biological activity, mechanisms, pharmacological effects, and clinical findings.

This compound has the chemical formula and a molecular weight of approximately 239.31 g/mol. It acts predominantly on beta-2 adrenergic receptors located on bronchial smooth muscle cells, leading to relaxation and bronchodilation. The mechanism involves the activation of adenyl cyclase, resulting in increased levels of cyclic AMP (cAMP), which facilitates smooth muscle relaxation and inhibits histamine release from mast cells .

Pharmacodynamics

Isoetharine exhibits selectivity towards beta-2 adrenergic receptors but can also interact with beta-1 receptors, which may lead to cardiovascular side effects such as tachycardia . The onset of action is rapid, with maximal bronchodilation typically achieved within 15 minutes post-inhalation. The drug is delivered via aerosol or nebulization, making it suitable for acute and chronic respiratory conditions .

Case Studies and Trials

-

Nebulized Isoetharine vs. Fenoterol :

A study involving 40 patients with acute asthma attacks compared nebulized isoetharine (1%) to fenoterol (0.5%). Both treatments resulted in significant improvements in forced expiratory volume in one second (FEV1) and maximum expiratory flow rates. However, fenoterol demonstrated superior efficacy in terms of prolonged bronchodilation . -

Single-Entity Efficacy :

Research indicated that single-entity this compound is effective in managing bronchial asthma. Historical studies have shown that it provides significant symptomatic relief compared to combination therapies .

Adverse Effects

While isoetharine is generally well-tolerated, potential side effects include:

- Tachycardia

- Palpitations

- Nausea

- Headaches

These effects are often similar to those seen with other beta-adrenergic agonists due to its action on beta-1 receptors .

Pharmacokinetics

Isoetharine is rapidly metabolized after inhalation; however, specific pharmacokinetic parameters such as half-life and absorption rates are not well-documented in existing literature. Its rapid action makes it suitable for emergency situations where immediate bronchodilation is required .

Comparative Efficacy Table

Propriétés

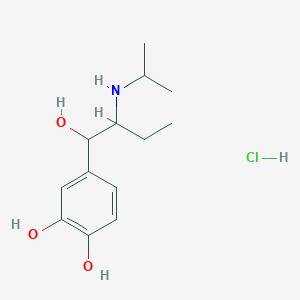

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFDLGGSOCHQOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018907 | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-96-4, 2576-92-3 | |

| Record name | Isoetharine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoetharine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,*)-(±)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does isoetharine hydrochloride interact with its target and what are the downstream effects?

A: this compound is a beta-adrenergic agonist, meaning it primarily targets beta-adrenergic receptors []. While it displays some selectivity for the beta-2 subtype, it is not as selective as newer beta-2 agonists []. Upon binding to these receptors, primarily located in the bronchial smooth muscle, this compound initiates a signaling cascade that leads to bronchodilation, effectively relaxing and opening the airways []. This makes it useful in treating bronchospasm associated with conditions like asthma.

Q2: Are there any known excipients that can impact the stability of this compound formulations?

A: Yes, the presence of certain excipients can influence the stability of this compound formulations. Specifically, sodium bisulfite, a commonly used antioxidant in pharmaceutical formulations, has been identified as a potential allergen in this compound solutions []. While not directly related to the drug's degradation, this highlights the importance of considering excipient compatibility and potential adverse reactions.

Q3: What analytical methods are commonly employed to determine the concentration and purity of this compound?

A: Several analytical techniques are utilized for analyzing this compound. A colorimetric method utilizing potassium ferricyanide in a phosphate buffer solution allows for simple and accurate quantification of this compound in inhalation solutions []. This method, measuring absorbance at 500 nm, demonstrates good agreement with results obtained using HPLC, the established method by USP-NF []. Additionally, reversed-phase liquid chromatography with amperometric detection provides a sensitive method to determine isoetharine levels in plasma samples, crucial for pharmacokinetic studies [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.